molecular formula C19H18O3Si B1594099 Methyltriphenoxysilane CAS No. 3439-97-2

Methyltriphenoxysilane

Cat. No.: B1594099
CAS No.: 3439-97-2
M. Wt: 322.4 g/mol
InChI Key: DRXHEPWCWBIQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenoxysilane is typically synthesized through the reaction of methyltrichlorosilane with phenol. The reaction proceeds as follows:

CH3SiCl3+3C6H5OHCH3Si(OPh)3+3HCl\text{CH}_3\text{SiCl}_3 + 3\text{C}_6\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{Si(OPh)}_3 + 3\text{HCl} CH3​SiCl3​+3C6​H5​OH→CH3​Si(OPh)3​+3HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methyltrichlorosilane and phenol are mixed in stoichiometric amounts. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. The by-product, hydrogen chloride, is removed through a scrubbing process .

Chemical Reactions Analysis

Types of Reactions: Methyltriphenoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyltriphenoxysilane involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications where durable and stable materials are required. The compound interacts with molecular targets through the formation of siloxane linkages, which contribute to its effectiveness in surface modification and polymerization processes .

Comparison with Similar Compounds

Uniqueness: Methyltriphenoxysilane is unique due to its phenoxy groups, which provide distinct reactivity and properties compared to other silanes. The presence of phenoxy groups enhances its ability to form stable and durable siloxane bonds, making it particularly useful in applications requiring robust materials .

Properties

IUPAC Name

methyl(triphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXHEPWCWBIQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348024
Record name Methyltriphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3439-97-2
Record name Methyltriphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyltriphenoxysilane
Reactant of Route 2
Methyltriphenoxysilane
Reactant of Route 3
Methyltriphenoxysilane
Reactant of Route 4
Methyltriphenoxysilane
Reactant of Route 5
Methyltriphenoxysilane
Reactant of Route 6
Methyltriphenoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.